5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 592537-79-6
VCID: VC21489089
InChI: InChI=1S/C15H12ClN3S/c1-10-3-2-4-13(9-10)19-14(17-18-15(19)20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20)
SMILES: CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.8g/mol

5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 592537-79-6

Cat. No.: VC21489089

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.8g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol - 592537-79-6

Specification

CAS No. 592537-79-6
Molecular Formula C15H12ClN3S
Molecular Weight 301.8g/mol
IUPAC Name 3-(4-chlorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12ClN3S/c1-10-3-2-4-13(9-10)19-14(17-18-15(19)20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20)
Standard InChI Key JRUNEWJUPLJDSS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions similar to those used for related triazole compounds. Based on synthetic approaches for analogous compounds, several potential routes can be employed:

  • Cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent modifications

  • Click chemistry approaches involving copper-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Multicomponent reactions that facilitate the formation of the triazole ring

For instance, one potential synthetic pathway might begin with the reaction of 4-chlorobenzoic acid or its derivatives with hydrazine to form an intermediate, followed by reaction with 3-methylphenyl isothiocyanate and subsequent cyclization to form the triazole ring .

Reaction Conditions and Optimization

The synthesis typically requires controlled reaction conditions including:

  • Temperature regulation (often reflux conditions)

  • Appropriate solvent selection (ethanol, methanol, or DMF)

  • Catalyst selection when applicable (copper catalysts for click chemistry)

  • pH control during cyclization steps

Table 1 outlines typical reaction conditions for the synthesis of triazole-thiol derivatives:

ParameterConditionsNotes
Temperature70-120°CHigher temperatures facilitate cyclization
SolventsEthanol, DMF, MethanolPolarity affects reaction efficiency
Reaction time4-24 hoursDependent on synthetic route
CatalystsCuSO₄, Cu(I) saltsEssential for certain synthetic pathways
pHBasic conditions (pH 8-10)Facilitates thiol formation

The purification typically involves recrystallization from appropriate solvents, and characterization is performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Biological Activities and Applications

Antimicrobial Properties

Triazole-thiol derivatives, including compounds structurally similar to 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated significant antimicrobial activity against various pathogens. The presence of the 4-chlorophenyl group typically enhances antimicrobial efficacy through increased membrane penetration and lipophilicity.

Research on related compounds has shown that the substitution pattern on the aromatic rings significantly influences antimicrobial activity. The chloro substituent at the para position of one phenyl ring combined with the methyl group at the meta position of the other ring may create a favorable electronic distribution for interaction with microbial targets.

Anticancer Activity

Studies on triazole derivatives with structural similarities to the compound of interest have revealed promising anticancer properties. For example, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been assayed for their in vitro antiproliferative activity against various cancer cell lines .

The mechanisms through which these compounds exert anticancer effects include:

  • Inhibition of specific enzymes involved in cancer cell proliferation

  • Disruption of cellular signaling pathways

  • Induction of apoptosis in cancer cells

  • Potential inhibition of MDM2-p53 interaction, which is crucial for tumor suppression

The halogen substitution (chloro group) is known to enhance biological activity of medicinal compounds by improving binding affinity to target proteins and modulating pharmacokinetic properties. Research suggests that the position and nature of substituents on the phenyl rings can significantly influence the compound's interaction with biological targets .

Other Biological Activities

Beyond antimicrobial and anticancer properties, triazole-thiol derivatives similar to 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol may exhibit additional biological activities including:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Enzyme inhibition capabilities

  • Potential applications as corrosion inhibitors

Table 2: Comparative Biological Activities of Structurally Related Triazole-Thiol Derivatives

CompoundAntimicrobial Activity (MIC range)Anticancer Activity (IC₅₀ range)Other Activities
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol31.25-62.5 μg/mLModerate antiproliferative activityMDM2-p53 interaction inhibition
5-(2-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol31.25-125 μg/mLUnder investigationPotential antioxidant properties
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiolActive against various bacteriaNot fully determinedFungicidal applications

Chemical Reactivity and Structure-Activity Relationships

Reactivity of the Thiol Group

The thiol (-SH) functionality at position 3 of the triazole ring serves as a reactive center that can participate in various chemical transformations:

  • Oxidation reactions to form disulfides

  • Alkylation to form thioethers

  • Metal coordination through the sulfur atom

  • Formation of Schiff bases through condensation reactions

These reactions provide pathways for further derivatization and functionalization of the compound, potentially enhancing its biological activities or modifying its physicochemical properties for specific applications.

Structure-Activity Relationships

The biological activity of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is influenced by several structural features:

  • The 1,2,4-triazole core serves as a pharmacophore that can interact with various biological targets through hydrogen bonding and π-stacking interactions.

  • The 4-chlorophenyl group enhances lipophilicity and membrane permeability, potentially improving bioavailability.

  • The 3-methylphenyl substituent may contribute to receptor binding through hydrophobic interactions.

  • The thiol group can form hydrogen bonds or coordinate with metal ions in biological systems.

Research on similar compounds suggests that modifications to these structural elements can significantly alter the biological activity profile. For instance, changing the position of the chloro substituent from para to ortho or meta, or replacing it with other halogens, can affect antimicrobial and anticancer activities.

Research Applications and Future Directions

Pharmaceutical Research

The compound shows potential for applications in pharmaceutical research, particularly in the development of:

  • Novel antimicrobial agents to address the growing problem of resistance

  • Anticancer drug candidates with selective cytotoxicity

  • Multi-target drugs that can simultaneously address several disease mechanisms

Current research focuses on optimizing the structure to enhance specific biological activities while minimizing potential toxicity or side effects. The triazole scaffold provides a versatile platform for medicinal chemistry exploration.

Material Science Applications

Beyond biological applications, triazole-thiol derivatives can be utilized in material science:

  • As ligands in coordination chemistry to develop metal complexes with unique properties

  • In the development of corrosion inhibitors for various metals

  • As components in the synthesis of polymers and other advanced materials

The thiol group's ability to coordinate with various metal ions makes compounds like 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol potentially valuable in the development of metal-organic frameworks and catalysts.

Analytical Methods and Detection

Table 3: Analytical Methods for Characterization of 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Analytical TechniqueApplicationInformation Obtained
NMR SpectroscopyStructural characterizationChemical shifts of protons and carbons, connectivity
IR SpectroscopyFunctional group identificationCharacteristic bands for N-H, C=N, C-S stretching
Mass SpectrometryMolecular weight confirmationFragmentation pattern, isotope distribution
X-ray Crystallography3D structure determinationBond lengths, angles, crystal packing
HPLCPurity assessmentRetention time, purity percentage

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